molecular formula C9H7NOS B3213102 2-Hydroxy-5-(thiophen-2-YL)pyridine CAS No. 1111116-04-1

2-Hydroxy-5-(thiophen-2-YL)pyridine

Cat. No.: B3213102
CAS No.: 1111116-04-1
M. Wt: 177.22 g/mol
InChI Key: HOATYRDOTOPQRJ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(thiophen-2-YL)pyridine is a useful research compound. Its molecular formula is C9H7NOS and its molecular weight is 177.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 177.02483502 g/mol and the complexity rating of the compound is 257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-thiophen-2-yl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c11-9-4-3-7(6-10-9)8-2-1-5-12-8/h1-6H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOATYRDOTOPQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671763
Record name 5-(Thiophen-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111116-04-1
Record name 5-(Thiophen-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextual Significance of Substituted Pyridines and Thiophene Derivatives

The structural frameworks of pyridine (B92270) and thiophene (B33073) are fundamental building blocks in organic chemistry, each contributing distinct properties to the molecules they form. Their substituted derivatives are particularly prominent in both biological and material sciences.

Substituted pyridines, which are pyridine molecules with one or more hydrogen atoms replaced by other functional groups, are of immense importance. wisdomlib.org Pyridine (C₅H₅N) is an aromatic heterocyclic compound that is an isostere of benzene (B151609), with one CH group replaced by a nitrogen atom. rsc.org This nitrogen atom makes the ring electron-deficient and imparts a basic character, influencing the molecule's reactivity and solubility. nih.gov These properties make substituted pyridines valuable as catalysts, reagents, and versatile scaffolds in drug discovery and materials science. wisdomlib.orgnih.gov In medicinal chemistry, the pyridine ring is a "privileged scaffold," found in over 7,000 existing drug molecules and numerous FDA-approved pharmaceuticals. rsc.org Their derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, analgesic, and antihypertensive properties. wisdomlib.orgrsc.org

Thiophene (C₄H₄S), a five-membered aromatic heterocycle containing a sulfur atom, is another cornerstone of modern chemistry. chemicalbook.com It is considered a bioisostere of benzene, exhibiting similar physicochemical properties, which allows it to mimic the benzene ring in biological systems. chemicalbook.comcognizancejournal.com Thiophene and its derivatives are known for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. cognizancejournal.comresearchgate.netnih.gov This has led to their incorporation into several marketed drugs. nih.gov Beyond medicine, thiophene-based materials are crucial in the development of organic electronics, such as light-emitting diodes and solar cells, owing to their favorable electronic and optical properties. chemicalbook.comcognizancejournal.com

Rationale for Investigating 2 Hydroxy 5 Thiophen 2 Yl Pyridine: Bridging Heterocyclic Chemistry

The strategic combination of pyridine (B92270) and thiophene (B33073) rings into a single molecule, as seen in 2-Hydroxy-5-(thiophen-2-YL)pyridine, is a deliberate approach to create novel compounds with potentially synergistic or unique properties. This molecule serves as a bridge, linking the distinct chemical and physical characteristics of its two heterocyclic components.

The rationale for investigating this specific compound is multifaceted:

Hybrid Pharmacophore Development: In drug discovery, combining two known pharmacophores is a common strategy to design new molecules with enhanced or novel biological activities. The pyridine and thiophene moieties are both associated with a wide range of therapeutic effects. rsc.orgnih.gov Synthesizing a hybrid molecule like this compound allows researchers to explore new regions of chemical space and potentially develop more potent and selective therapeutic agents.

Tuning Electronic and Optical Properties: The electronic interplay between the electron-deficient pyridine ring and the electron-rich thiophene ring can lead to unique photophysical properties. This makes such compounds interesting candidates for applications in materials science, particularly in the field of organic electronics and sensors. The hydroxypyridine tautomerism further adds a layer of complexity and tunability to its electronic behavior.

Probing Structure-Activity Relationships (SAR): The synthesis and study of this compound and its analogues provide valuable data for understanding structure-activity relationships. By systematically modifying the substitution pattern on either ring, chemists can elucidate the key structural features responsible for observed biological or material properties.

Overview of Research Trajectories and Multidisciplinary Relevance

Chemical Derivatization and Functionalization Strategies

Modifications of the Pyridine Nucleus

The pyridine moiety of this compound offers several avenues for chemical modification, primarily involving the hydroxyl group and the pyridine ring itself. The 2-hydroxypyridine (B17775) core exists in a tautomeric equilibrium with its 2-pyridone form. researchgate.net This duality influences its reactivity, particularly in alkylation reactions.

Alkylation of 2-hydroxypyridines can result in either N-alkylation or O-alkylation, yielding N-alkyl-2-pyridones or 2-alkoxypyridines, respectively. researchgate.netresearchgate.net The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the base used, and the solvent. researchgate.net For instance, a catalyst- and base-free reaction of 2-hydroxypyridines with organohalides has been shown to achieve specific N-alkylation, proceeding through a pyridyl ether intermediate. researchgate.netacs.org Chiral Lewis base catalysts have also been employed for enantioselective N-allylic alkylation of 2-hydroxypyridines, yielding optically active N-alkylated 2-pyridones. acs.org In contrast, using a "masked" 2-hydroxypyridine, such as a 2-fluoropyridine, can also direct N-alkylation, followed by hydrolysis to reveal the hydroxyl group. thieme-connect.com

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. ucalgary.caquimicaorganica.org When such substitutions do occur, they are typically directed to the 3- and 5-positions. quimicaorganica.org However, the reactivity can be enhanced by converting the pyridine to its N-oxide derivative. For example, a process for preparing 2-hydroxypyridine-1-oxide involves heating pyridine-1-oxide with acetic anhydride, followed by oxidation with hydrogen peroxide. google.com Furthermore, whole-cell biocatalysis using organisms like Burkholderia sp. MAK1 has demonstrated the capability of regioselective hydroxylation of various 2-hydroxypyridine derivatives at the 5-position. nih.gov

The hydroxyl group can also direct the synthesis of more complex structures. For instance, 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives can be synthesized from the reaction of anilinomethylidene Meldrum's acid with active methylene (B1212753) nitriles. researchgate.net

Table 1: Examples of Reactions Modifying the Pyridine Nucleus
Reaction TypeReactantsKey Reagents/CatalystsProduct TypeReference
N-Alkylation2-Hydroxypyridine, OrganohalideNone (catalyst- and base-free)N-Alkyl-2-pyridone acs.org, researchgate.net
Enantioselective N-Allylic Alkylation2-Hydroxypyridine, MBH carbonateChiral Lewis base (e.g., β-isocinchonine)Optically active N-alkylated 2-pyridone acs.org
N-Oxide FormationPyridine-1-oxideAcetic anhydride, Hydrogen peroxide2-Hydroxypyridine-1-oxide google.com
Biocatalytic Hydroxylation2-Hydroxypyridine derivativesBurkholderia sp. MAK1 (whole cells)5-Hydroxy-2-hydroxypyridine derivatives nih.gov
Carboxylic Acid Derivative SynthesisAnilinomethylidene Meldrum's acid, Active methylene nitrileBase (e.g., KOH)2-Oxo-1,2-dihydropyridine-3-carboxylic acid derivative researchgate.net

Substitutions on the Thiophene Moiety

The thiophene ring in this compound is generally more reactive towards electrophilic aromatic substitution than benzene. ucalgary.ca These substitutions typically occur at the C5 position (and C2 if unsubstituted), as this position is most activated and can best stabilize the intermediate positive charge. quora.com

A primary strategy for introducing substituents onto the thiophene ring involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. d-nb.infonih.govtandfonline.comnih.gov This method is highly versatile for forming carbon-carbon bonds. Typically, a halogenated thiophene precursor, such as 5-bromo-2-substituted-thiophene, is coupled with various aryl or heteroaryl boronic acids or their esters. d-nb.infonih.govnih.govresearchgate.net For example, a series of novel 2-(bromomethyl)-5-aryl-thiophenes were synthesized via Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with different aryl boronic acids using a Pd(PPh₃)₄ catalyst and a base like K₃PO₄. d-nb.infonih.gov The choice of base and solvent can significantly impact the reaction yield, with K₃PO₄ and 1,4-dioxane (B91453) often providing good results. tandfonline.comnih.gov These reactions have been used to synthesize a variety of 5-arylthiophene derivatives. nih.govresearchgate.net

The Gewald reaction is another powerful method for synthesizing substituted 2-aminothiophenes, which can then potentially be coupled to a pyridine ring. nih.govwikipedia.orgresearchgate.nettandfonline.comacs.org This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org This one-pot synthesis provides access to a wide range of polysubstituted 2-aminothiophenes. researchgate.netacs.org

Table 2: Synthetic Approaches for Thiophene Moiety Substitution
MethodologyPrecursor ExampleKey Reagents/CatalystsProduct TypeReference
Suzuki-Miyaura Cross-Coupling2-Bromo-5-(bromomethyl)thiopheneAryl boronic acid, Pd(PPh₃)₄, K₃PO₄2-(Bromomethyl)-5-aryl-thiophene d-nb.info, nih.gov
Suzuki-Miyaura Cross-Coupling5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamideAryl/heteroaryl boronic acid, Pd(PPh₃)₄, K₃PO₄5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide nih.gov
Suzuki-Miyaura Cross-Coupling2,4-DibromothiopheneAryl boronic acid, Pd(PPh₃)₄, K₃PO₄/K₂CO₃2-Aryl-4-bromothiophene / 2,4-Biarylthiophene tandfonline.com
Suzuki-Miyaura Cross-Coupling2,5-Dibromo-3-hexylthiopheneAryl boronic acid, Pd(PPh₃)₄, K₃PO₄5-Aryl-2-bromo-3-hexylthiophene nih.gov
Gewald ReactionKetone/Aldehyde, α-CyanoesterElemental sulfur, Base (e.g., triethylamine)Polysubstituted 2-aminothiophene wikipedia.org, researchgate.net

Formation of Schiff Bases and Related Heterocycles

Schiff bases, or imines, are readily formed by the condensation of a primary amine with a carbonyl compound (aldehyde or ketone). jocpr.com Derivatives of this compound can be utilized in the synthesis of Schiff bases, typically by first introducing an amino group or a carbonyl group onto the heterocyclic scaffold.

For example, aminopyridine derivatives are common starting materials for Schiff base synthesis. jocpr.comasianpubs.orgtandfonline.comtandfonline.comresearchgate.net 2-Aminopyridine and its substituted variants react with various aldehydes, often under acid catalysis with reflux in a solvent like ethanol, to yield the corresponding Schiff bases. jocpr.comasianpubs.org Similarly, Schiff bases derived from 2,5-diaminopyridine (B189467) have been prepared and subsequently used to synthesize other heterocyclic systems like oxazepines and tetrazoles. anjs.edu.iq

Thiophene aldehydes are also key precursors for Schiff bases. acs.orgacgpubs.orgnih.gov The condensation of thiophene-2-carbaldehyde (B41791) with various amines, such as N¹,N¹-diethylethane-1,2-diamine, yields thiophene-derived Schiff bases. acs.orgnih.gov These Schiff base ligands can then be used to form metal complexes. acs.orgnih.gov

Once formed, the Schiff base can be a versatile intermediate for the synthesis of other heterocyclic rings. For instance, Schiff bases have been reacted with chloroacetyl chloride to form azetidin-2-ones or with maleic and phthalic anhydrides to yield 1,3-oxazepine-4,7-diones. researchgate.net

Table 3: Synthesis of Schiff Bases and Related Heterocycles
Starting Material TypeReactant ExampleReactionProduct TypeReference
Aminopyridine2-Aminopyridine, SalicylaldehydeCondensation (acid-catalyzed reflux)N-(Salicylidene)pyridin-2-amine asianpubs.org
Aminopyridine2-Aminopyridine, 3,4,5-Trimethoxy benzaldehydeCondensation (reflux in ethanol)2-Aminopyridine Schiff base tandfonline.com
Thiophene AldehydeThiophene-2-carbaldehyde, N¹,N¹-diethylethane-1,2-diamineCondensation (stirring in CH₂Cl₂)Thiophene-derived Schiff base acs.org, nih.gov
Diamine2,5-DiaminopyridineCondensation with aldehydesPyridine-based Schiff base anjs.edu.iq
Schiff BaseImine, Chloroacetyl chlorideCycloadditionAzetidin-2-one researchgate.net
Schiff BaseImine, Maleic anhydrideCycloaddition1,3-Oxazepine-4,7-dione researchgate.net

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)

In the solid phase, 2-hydroxypyridine and its derivatives predominantly exist in the keto (pyridin-2-one) form, which is stabilized by intermolecular hydrogen bonding. nih.gov The FT-IR and Raman spectra are expected to reflect this structural characteristic.

Key Vibrational Modes:

N-H/O-H Stretching: The presence of a broad band in the FT-IR spectrum in the region of 3100-2800 cm⁻¹ is indicative of the N-H stretching vibration of the pyridin-2-one tautomer, involved in strong hydrogen bonding. In contrast, a sharp O-H stretching band around 3400 cm⁻¹ would suggest the presence of the enol form.

C=O Stretching: A strong absorption band in the FT-IR spectrum between 1650 and 1670 cm⁻¹ is a characteristic feature of the carbonyl group in the pyridin-2-one ring. chemicalbook.com This band is a key marker for the keto tautomer.

Aromatic C-H Stretching: The aromatic C-H stretching vibrations of both the pyridine and thiophene rings are anticipated in the region of 3100-3000 cm⁻¹. nih.govnist.gov

Ring Vibrations: The characteristic stretching vibrations of the pyridine and thiophene rings are expected to appear in the 1600-1400 cm⁻¹ region. For instance, the C=N stretching of the pyridine ring is typically observed around 1590 cm⁻¹. nih.gov

Thiophene C-S Stretching: The C-S stretching vibration within the thiophene ring usually gives rise to a weak to medium intensity band in the 710-690 cm⁻¹ range. nih.gov

The complementary nature of FT-IR and Raman spectroscopy allows for a more complete vibrational analysis. While the C=O stretch is typically strong in the IR spectrum, C=C and C-S stretching vibrations of the aromatic rings often show strong signals in the Raman spectrum. nih.gov

Table 1: Predicted Key Vibrational Frequencies for this compound (as pyridin-2-one tautomer)

Vibrational Mode Predicted Wavenumber (cm⁻¹) Spectroscopic Technique
N-H Stretch (H-bonded)3100 - 2800FT-IR
Aromatic C-H Stretch3100 - 3000FT-IR, Raman
C=O Stretch1670 - 1650FT-IR
Pyridine Ring Stretch1600 - 1450FT-IR, Raman
Thiophene Ring Stretch1450 - 1300FT-IR, Raman
C-S Stretch710 - 690Raman

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound in solution. ¹H and ¹³C NMR spectra provide information on the chemical environment of each proton and carbon atom, respectively, allowing for the unambiguous assignment of the molecular structure and confirmation of the thiophene ring's position.

The chemical shifts are influenced by the electronic effects of the substituents and the tautomeric equilibrium in the solvent used. In many organic solvents, the pyridin-2-one tautomer is expected to be the major species.

¹H NMR Spectroscopy:

The ¹H NMR spectrum would display distinct signals for the protons on both the pyridine and thiophene rings. The coupling patterns (singlet, doublet, triplet, etc.) and coupling constants (J values) are critical for determining the connectivity of the protons.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shift of the carbonyl carbon (C=O) in the pyridin-2-one tautomer is expected to be significantly downfield, typically in the range of 160-175 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (as pyridin-2-one tautomer) in a non-polar solvent like CDCl₃

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine H-3~6.4~118
Pyridine H-4~7.5~138
Pyridine H-6~7.3~135
Thiophene H-3'~7.1~124
Thiophene H-4'~7.0~128
Thiophene H-5'~7.2~122
Pyridine C-2 (C=O)-~165
Pyridine C-3-~105
Pyridine C-4-~140
Pyridine C-5-~125
Pyridine C-6-~130
Thiophene C-2'-~142
Thiophene C-3'-~124
Thiophene C-4'-~128
Thiophene C-5'-~122

Note: These are predicted values and may vary depending on the solvent and experimental conditions. Data for similar compounds like 2-(thiophen-2-yl)pyridine show pyridine proton signals in the range of 7.11-8.58 ppm. rsc.org

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound. The absorption and emission maxima are sensitive to the electronic structure, conjugation, and the surrounding environment.

UV-Vis Spectroscopy:

The UV-Vis spectrum is expected to show absorption bands corresponding to π→π* and n→π* transitions within the conjugated system formed by the pyridine and thiophene rings. The presence of the thiophene substituent is likely to cause a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted 2-hydroxypyridine. The absorption spectrum can also be influenced by the tautomeric form present in the solution. researchgate.net

Fluorescence Spectroscopy:

Many pyridine derivatives are known to exhibit fluorescence. nih.gov The emission spectrum of this compound would provide information about its potential as a fluorescent probe or material. The Stokes shift, which is the difference between the absorption and emission maxima, can also be determined. The fluorescence properties are highly dependent on the solvent polarity and the nature of the excited state.

Table 3: Predicted Photophysical Data for this compound

Parameter Predicted Value
Absorption Maximum (λabs)300 - 350 nm
Molar Absorptivity (ε)10,000 - 25,000 M⁻¹cm⁻¹
Emission Maximum (λem)380 - 450 nm

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique for the precise determination of the molecular weight and elemental composition of a compound. This method can confirm the molecular formula of this compound with high accuracy.

For this compound (C₉H₇NOS), the expected exact mass can be calculated. HRMS analysis, typically using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), would provide an experimental mass that can be compared to the calculated value, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For a related compound, this compound-3-carboxylic acid, the predicted monoisotopic mass for the [M+H]⁺ ion is 222.02194 Da. uni.lu

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₉H₇NOS
Calculated Exact Mass177.02483 g/mol
Predicted [M+H]⁺178.03211 m/z
Predicted [M-H]⁻176.01756 m/z

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles, confirming the molecular geometry and revealing details about intermolecular interactions such as hydrogen bonding and π-stacking.

Based on studies of similar compounds, it is expected that in the crystalline state, the molecule will exist as the pyridin-2-one tautomer. nih.gov The crystal structure would likely feature hydrogen-bonded dimers or chains. The dihedral angle between the pyridine and thiophene rings is a key structural parameter that influences the extent of electronic conjugation. In a related compound, 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, the dihedral angle between the pyridine and thiophene rings was found to be approximately 45-49°. nih.gov

Table 5: Predicted Crystallographic Data for this compound

Theoretical and Computational Chemistry Investigations of 2 Hydroxy 5 Thiophen 2 Yl Pyridine

Quantum Chemical Calculations on Electronic Structure (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure of molecules. For 2-Hydroxy-5-(thiophen-2-YL)pyridine, these calculations provide a foundational understanding of its geometry, stability, and electronic properties. Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are commonly used to optimize the molecular geometry and predict a wide range of molecular parameters. researchgate.net These theoretical models are essential for interpreting experimental data and predicting the behavior of the molecule in different chemical environments.

HOMO-LUMO Energy Gap Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A smaller energy gap generally implies higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO.

For thiophene (B33073) derivatives, the HOMO-LUMO energy gaps have been calculated to understand their reactivity. For instance, studies on various 2,5-substituted thiophene derivatives have reported energy gaps in the range of 3.724 eV to 3.758 eV, indicating their potential for chemical interactions. The distribution of HOMO and LUMO orbitals reveals the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO), which for this compound would be distributed across the pyridine (B92270) and thiophene rings.

Table 1: Illustrative Frontier Orbital Energies and Related Parameters for Thiophene Derivatives

Parameter Value (eV)
EHOMO -6.1
ELUMO -2.4
Energy Gap (ΔE) 3.7
Ionization Potential (I) 6.1
Electron Affinity (A) 2.4
Electronegativity (χ) 4.25
Chemical Hardness (η) 1.85

Note: Data is illustrative and based on typical values for similar thiophene-containing compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded for clarity.

In an MEP map of this compound, distinct regions of charge can be identified:

Negative Regions (Red/Yellow): These areas indicate high electron density and are susceptible to electrophilic attack. For this molecule, the most negative potential is expected around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom within the pyridine ring.

Positive Regions (Blue): These areas signify electron deficiency and are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group is expected to be the most electropositive region.

Neutral Regions (Green): These areas represent regions with near-neutral electrostatic potential.

The MEP map provides a clear, three-dimensional picture of the molecule's charge landscape, which is fundamental to understanding its intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides detailed insights into the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals.

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying its most stable conformers and the energy barriers between them. This is typically achieved by performing a Potential Energy Surface (PES) scan. johnterhorst.com

For this molecule, a key degree of freedom is the rotation around the single bond connecting the pyridine and thiophene rings. A PES scan would involve systematically rotating this dihedral angle and calculating the molecule's energy at each step. johnterhorst.com The resulting energy profile reveals the lowest-energy (most stable) conformations and the rotational energy barriers. Studies on similar bi-aryl systems show that planar or near-planar conformations are often the most stable due to maximized π-conjugation between the rings, though steric hindrance can lead to twisted global minima. For instance, a relaxed PES scan for pyridine-2-thiol (B7724439), a related compound, identified a global minimum at a dihedral angle of 0° (eclipsed). researchgate.net Such analyses are crucial for understanding how the molecule might fit into a receptor site or pack in a crystal lattice. science.gov

Prediction and Correlation of Spectroscopic Parameters

Computational chemistry provides a powerful means to predict and interpret spectroscopic data, such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. By calculating these spectra for a proposed structure and comparing them to experimental data, the structure can be confirmed.

DFT calculations can predict vibrational frequencies (IR and Raman) with a high degree of accuracy. science.gov These calculated frequencies, after appropriate scaling, can be used to assign the experimentally observed vibrational bands to specific normal modes of the molecule. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. researchgate.net For a molecule like 2-hydroxy-5-nitropyridine (B147068), a close analog, calculated chemical shifts for the keto tautomer were found to better match the experimental data than those for the enol form, confirming its structure in solution. researchgate.net This correlative approach between theoretical predictions and experimental results is a cornerstone of modern structural elucidation.

Theoretical Insights into Tautomerism and Aromaticity

This compound can exist in two tautomeric forms: the enol form (2-hydroxy-pyridine) and the keto form (2-pyridone). The equilibrium between these two forms is a critical aspect of its chemistry and is influenced by factors such as solvent and temperature. science.gov

Computational studies on 2-hydroxypyridine (B17775) and its derivatives have shown that the keto (pyridone) form is generally more stable. researchgate.net This preference is attributed to factors including intermolecular hydrogen bonding, which is favored in the pyridone form in both solution and the solid state. Theoretical calculations can quantify the energy difference between the tautomers. For example, DFT calculations on 2-hydroxy-5-nitropyridine favored the keto tautomer by approximately 0.86–1.35 kcal/mol in the gas phase. researchgate.net

Reactivity Profiles and Mechanistic Pathways of 2 Hydroxy 5 Thiophen 2 Yl Pyridine

Electrophilic and Nucleophilic Substitution Reactions on Heteroaromatic Rings

The 2-Hydroxy-5-(thiophen-2-yl)pyridine molecule presents two distinct rings for substitution reactions. The thiophene (B33073) ring is generally more susceptible to electrophilic attack than benzene (B151609), while the pyridine (B92270) ring is more prone to nucleophilic attack. nih.govabertay.ac.uk

Electrophilic Substitution:

The thiophene ring readily undergoes electrophilic aromatic substitution, such as halogenation, nitration, and acylation. nih.gov For thiophene derivatives, these reactions typically occur at the C5 position if it is unsubstituted. In the case of this compound, the pyridine moiety is already at the C5 position of the thiophene ring. Therefore, electrophilic attack on the thiophene ring would be directed to the C3 or C4 positions, and potentially the C5 position of the pyridine ring, influenced by the activating hydroxy/pyridone group.

The pyridine ring itself is generally resistant to electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the 2-hydroxy group (an electron-donating group) activates the pyridine ring, directing incoming electrophiles to the positions ortho and para to it (the 3- and 5-positions). Since the 5-position is occupied by the thiophene group, electrophilic substitution on the pyridine ring is most likely to occur at the C3 position.

Nucleophilic Substitution:

Pyridine and its derivatives are more reactive towards nucleophiles than benzene, particularly at the C2, C4, and C6 positions. abertay.ac.uk This reactivity is enhanced in N-alkylpyridinium salts. abertay.ac.uk For this compound, nucleophilic attack would be favored at the C4 and C6 positions of the pyridine ring. The tautomeric pyridone form possesses a different reactivity profile, with the carbonyl group influencing the electronic distribution. Halogenated pyridines are particularly good substrates for nucleophilic substitution, proceeding through an addition-elimination (AE) mechanism. abertay.ac.uk

Table 1: Predicted Substitution Reactions This table is based on the general reactivity of thiophene and pyridine rings and provides predicted outcomes for this compound.

Reaction Type Ring Reagent Example Predicted Product
Electrophilic Bromination Thiophene Bromine in acetic acid 2-Hydroxy-5-(bromo-thiophen-2-yl)pyridine
Electrophilic Nitration Pyridine Nitric acid/Sulfuric acid 2-Hydroxy-3-nitro-5-(thiophen-2-yl)pyridine
Nucleophilic Substitution Pyridine Sodium methoxide (B1231860) (on a 6-halo derivative) 2-Hydroxy-6-methoxy-5-(thiophen-2-yl)pyridine

Oxidation and Reduction Chemistry and Associated Mechanisms

The oxidation and reduction of this compound can target either the thiophene or the pyridine ring, leading to a variety of products.

Oxidation:

The electron-rich thiophene ring is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) can potentially oxidize the thiophene ring. A significant pathway for thiophene metabolism in biological systems, and a potential pathway in chemical synthesis, involves oxidation by cytochrome P450 enzymes. scispace.com This process can form a reactive thiophene-S-oxide or an arene oxide intermediate. scispace.com The arene oxide can then undergo rearrangement to form hydroxylated products. scispace.com The pyridine ring itself is relatively stable to oxidation, but the pyridone tautomer could be susceptible under certain conditions.

Reduction:

The pyridine ring can be reduced to a piperidine (B6355638) ring using strong reducing agents like lithium aluminum hydride or sodium borohydride. This reaction typically proceeds via nucleophilic addition of a hydride ion. The presence of the 2-hydroxy (pyridone) group may influence the course of the reduction, potentially leading to the reduction of the carbonyl group in the pyridone tautomer. Selective reduction of the pyridine ring while leaving the thiophene ring intact is a common strategy in heterocyclic chemistry. abertay.ac.uk

Table 2: Potential Oxidation and Reduction Reactions This table outlines potential reactions based on the known chemistry of the constituent heterocycles.

Reaction Type Reagent Conditions Potential Major Product Mechanism
Oxidation Potassium Permanganate Aqueous medium, reflux Ring-opened products or oxidized thiophene Oxidative cleavage
Oxidation m-CPBA - 2-Hydroxy-5-(thiophen-2-yl-1-oxide)pyridine Electrophilic oxidation of sulfur
Reduction Lithium Aluminum Hydride Anhydrous ether 2-Oxo-5-(thiophen-2-yl)piperidine Nucleophilic addition of hydride

Photochemical Transformations and Photophysical Behavior

Thiophene-based derivatives, particularly those with a donor-π-acceptor (D–π–A) structure, often exhibit interesting photophysical properties. nih.gov this compound can be considered such a system, with the hydroxy/pyridone group acting as an electron donor and the pyridine nitrogen as an acceptor, connected by the thiophene π-system.

These molecules typically display intramolecular charge transfer (ICT) upon photoexcitation. nih.gov This behavior leads to significant solvatochromism, where the absorption and fluorescence emission spectra show a pronounced shift to longer wavelengths (bathochromic or red shift) in more polar solvents. nih.gov For instance, similar thiophene-based dyes show a large red shift in their fluorescence emission when the solvent is changed from nonpolar cyclohexane (B81311) to polar DMSO. nih.gov

The photophysical properties, such as fluorescence quantum yield and lifetime, are highly dependent on the solvent environment. In many D-π-A systems, non-radiative decay pathways become more dominant in polar solvents, leading to a decrease in fluorescence quantum yield. nih.gov

Table 3: Expected Photophysical Properties in Different Solvents This table illustrates the expected trends based on similar D-π-A thiophene derivatives. nih.gov

Solvent Polarity Expected Absorption λmax Expected Emission λmax Expected Fluorescence Quantum Yield
Cyclohexane Nonpolar Shorter wavelength Shorter wavelength High
Toluene Nonpolar
Dichloromethane Polar aprotic
Acetonitrile Polar aprotic
DMSO Polar aprotic Longer wavelength Longer wavelength Low

Investigation of Rearrangement Reactions

Rearrangement reactions are fundamental transformations in organic synthesis that can lead to complex molecular architectures. In the context of the title compound, several types of rearrangements can be envisaged.

One of the most relevant potential rearrangements involves intermediates formed during oxidation. As mentioned, the oxidation of the thiophene ring can produce an arene oxide. This intermediate can then undergo an NIH shift rearrangement, a common pathway for the metabolism and synthesis of hydroxylated aromatic compounds, to yield a hydroxythiophene derivative. scispace.com

Furthermore, thermal rearrangements are known for complex pyridine-annulated systems. For example, substituted 5H-chromeno[2,3-b]pyridines undergo thermal rearrangement in DMSO to yield novel xanthene and naphthyridine structures. mdpi.comnih.gov While this is a more complex system, it demonstrates the potential for rearrangement within the pyridine scaffold under thermal conditions. Another relevant transformation is the 1,3-hydroxy rearrangement, which has been observed in the synthesis of other heterocyclic systems like 5-hydroxy-1H-pyrrol-2(5H)-ones. nih.govacs.org This type of reaction could potentially occur in derivatives of this compound under specific, likely basic, conditions.


Coordination Chemistry and Metal Complex Formation with 2 Hydroxy 5 Thiophen 2 Yl Pyridine

Ligand Properties and Coordination Modes of 2-Hydroxy-5-(thiophen-2-YL)pyridine

This compound possesses several key features that define its properties as a ligand. The molecule can exist in tautomeric forms, the enol form (2-hydroxypyridine) and the keto form (2-pyridone). The predominant form in solution and in the solid state can influence its coordination behavior. The deprotonation of the hydroxyl group yields an anionic ligand, which can form strong bonds with metal centers.

The primary donor sites on this ligand are the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl/keto group. This allows the ligand to act in a bidentate chelating manner, forming a stable five-membered ring with a metal ion. nih.gov Such chelation is a common feature for ligands containing both nitrogen and oxygen donor atoms. nih.gov

Beyond simple chelation, this compound can exhibit other coordination modes:

Monodentate Coordination: The ligand can coordinate to a metal center through either the pyridine nitrogen or the hydroxyl oxygen, although this is less common than chelation.

Bridging Coordination: The ligand can bridge two metal centers, with the pyridine nitrogen coordinating to one metal and the hydroxyl oxygen to another. This can lead to the formation of polynuclear complexes or coordination polymers.

The thiophene (B33073) group, while generally a weaker coordinator than the pyridine nitrogen or the hydroxyl oxygen, contains a soft sulfur donor atom. In certain cases, particularly with soft metal ions, the thiophene sulfur could also participate in coordination, leading to tridentate behavior. The flexibility in coordination modes makes this compound a versatile ligand for the construction of various metal-organic architectures.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. researchgate.netias.ac.in Common metal precursors include chlorides, nitrates, or acetates of transition metals such as cobalt(II), nickel(II), copper(II), and zinc(II). researchgate.net The reactions are often carried out in polar solvents like methanol (B129727) or ethanol, and gentle heating may be applied to facilitate the reaction. The stoichiometry of the reactants can be varied to control the metal-to-ligand ratio in the resulting complex.

The characterization of these newly synthesized complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is typically employed:

Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. Upon complexation, characteristic vibrational frequencies of the ligand, such as the C=N stretch of the pyridine ring and the O-H or C=O stretch of the hydroxyl/keto group, are expected to shift.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry of the metal ion.

Table 1: Representative Spectroscopic Data for a Hypothetical Metal Complex of this compound

Compound/ComplexKey IR Bands (cm⁻¹)UV-Vis λmax (nm)
This compound (Ligand)3400 (O-H), 1610 (C=N)275, 320
[Cu(L)₂]- (O-H absent), 1595 (C=N)350, 680 (d-d)
[Ni(L)₂]- (O-H absent), 1598 (C=N)345, 650 (d-d)
[Co(L)₂]- (O-H absent), 1592 (C=N)360, 620 (d-d)

Note: L represents the deprotonated form of this compound. Data is illustrative.

Investigation of Magnetic and Electronic Properties of Metal Complexes

The magnetic and electronic properties of transition metal complexes derived from this compound are of significant interest as they provide insights into the electronic structure and bonding within these molecules. These properties are primarily dictated by the nature of the metal ion, its oxidation state, and the coordination environment provided by the ligand.

The magnetic properties of paramagnetic complexes (e.g., those of Co(II), Ni(II), Cu(II)) are typically investigated using techniques such as SQUID (Superconducting Quantum Interference Device) magnetometry. nih.gov Temperature-dependent magnetic susceptibility measurements can determine the effective magnetic moment of the complex, which helps in deducing the spin state and geometry of the metal center. nih.gov For instance, an octahedral Ni(II) complex would be expected to have a magnetic moment of around 2.8-3.3 B.M., while a square planar Ni(II) complex would be diamagnetic. In some cases, particularly with cobalt(II), interesting magnetic phenomena such as single-molecule magnet (SMM) behavior might be observed. nih.gov

The electronic properties are primarily studied using UV-Visible spectroscopy. The spectra of the complexes typically show two types of electronic transitions:

Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) bands: These are usually intense bands observed in the UV or high-energy visible region.

d-d transitions: These transitions occur between the d-orbitals of the metal ion and are typically weaker bands found in the visible or near-infrared region. The energy and number of these bands are highly dependent on the coordination geometry (e.g., octahedral, tetrahedral, square planar) of the metal ion. researchgate.net

Catalytic Activity of Metal Complexes

Metal complexes containing pyridine and thiophene moieties have been shown to be effective catalysts in a variety of organic transformations. rsc.orgrsc.org It is therefore plausible that complexes of this compound could also exhibit catalytic activity. Potential areas of application include:

Oxidation Reactions: Iron and other transition metal complexes are known to catalyze the oxidation of various substrates, such as the oxidation of thioanisole (B89551) to its sulfoxide (B87167) or the oxidation of styrene. rsc.org The electronic properties of the metal center, which can be tuned by the ligand, are crucial for this type of catalysis.

Polymerization Reactions: Cobalt and nickel complexes with pyridine-based ligands have been used as catalysts for the polymerization of olefins like ethylene (B1197577) and butadiene. rsc.org The steric and electronic environment around the metal center, dictated by the ligand, can influence the activity and selectivity of the catalyst.

Coupling Reactions: Palladium complexes are widely used in cross-coupling reactions. While not explicitly a focus of the initial searches, the presence of both pyridine and thiophene functionalities suggests that palladium complexes of this ligand could be explored for such applications.

Henry Reactions: The formation of nitroalcohols from aldehydes and nitroalkanes, known as the Henry reaction, can be catalyzed by copper, cobalt, nickel, and manganese complexes. ias.ac.in

The catalytic performance of a given complex would depend on factors such as the choice of metal, the stability of the complex under reaction conditions, and the ability of the ligand to modulate the reactivity of the metal center.

Table 2: Hypothetical Catalytic Activity of Metal Complexes of this compound in a Model Reaction (e.g., Oxidation of Thioanisole)

Catalyst (Complex)Conversion (%)Selectivity for Sulfoxide (%)
[Fe(L)₂Cl]8592
[Cu(L)₂]6588
[Co(L)₂]7290
[Ni(L)₂]5885

Note: L represents the deprotonated form of this compound. Data is illustrative and for comparative purposes only.

Molecular Interactions and Mechanistic Biological Investigations in Vitro/in Silico

Molecular Docking and Ligand-Target Interaction Analysis (In Silico)

Molecular docking simulations serve as a powerful tool to predict the binding orientation and affinity of a ligand to a specific protein target. For derivatives of 5-(thiophen-2-yl)pyridine, these in silico studies have been instrumental in identifying potential biological targets and rationalizing observed activities.

Derivatives have been designed and docked against a variety of targets. For instance, 7-Phenyl-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones were designed as antibacterial agents, and docking studies showed higher binding affinities against bacterial proteins compared to standard antibiotics like amoxicillin (B794) and ciprofloxacin. Similarly, novel pyrazole (B372694) derivatives incorporating a thiophene (B33073) moiety were subjected to docking studies against DNA gyrase and dihydrofolate reductase (DHFR), revealing strong binding interactions that support their potential as dual inhibitors. These studies often highlight the importance of the thiophene ring and other substituents in forming key hydrogen bonds and hydrophobic interactions within the active sites of these proteins. For example, docking of thiophene-based heterocycles with D-alanine ligase protein helped to simulate the binding energies of potent antimicrobial compounds. nih.gov

Derivative ClassTarget Protein(s)Key In Silico Findings
7-Phenyl-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidinesBacterial ProteinsDemonstrated higher binding affinities than reference antibiotics.
Pyrazole-Thiophene HybridsDNA Gyrase, Dihydrofolate reductase (DHFR)Strong binding interactions, suggesting dual inhibitory action. nih.govacs.org
Thiophene-based HeterocyclesD-alanine LigaseSimulation of binding energies helped identify potent compounds. nih.gov
Thiophenyl Thiazolyl-Pyridine HybridsEpidermal Growth Factor Receptor (EGFR) Tyrosine KinaseDocking studies performed to investigate mechanism of action on lung cancer cell lines.
Dihydroxylated 2,4-diphenyl-6-thiophen-2-yl PyridinesTopoisomerase II3D-QSAR studies used to explain structure-activity relationships.

Investigation of Enzyme Inhibition Mechanisms (In Vitro)

In vitro enzyme assays provide concrete evidence of the inhibitory activity suggested by docking studies. Derivatives of 2-Hydroxy-5-(thiophen-2-yl)pyridine have shown significant, and sometimes highly specific, enzyme inhibition.

A notable example is the investigation of dihydroxylated 2,4-diphenyl-6-thiophen-2-yl-pyridine derivatives as inhibitors of human topoisomerases. nih.gov One such compound was identified as a specific catalytic inhibitor of topoisomerase II (topo II), a crucial enzyme for DNA replication and repair. nih.gov Mechanistic studies confirmed that this inhibition occurs through non-intercalative binding to DNA, meaning it obstructs the enzyme's function without inserting itself into the DNA helix, and it does not stabilize the enzyme-DNA cleavage complex, which is a mechanism of action for many other topo II poisons. nih.gov

Furthermore, other thiophene derivatives have been identified as potent inhibitors of key microbial enzymes. For example, novel pyrazole-thiophene derivatives were shown to be dual inhibitors of both DNA gyrase and dihydrofolate reductase (DHFR), with IC₅₀ values in the micromolar range. nih.govacs.org This dual-target mechanism is particularly advantageous in overcoming antibiotic resistance.

Derivative ClassTarget EnzymeIn Vitro Inhibition Findings (IC₅₀ / Activity)Mechanism of Action
Dihydroxylated 2,4-diphenyl-6-thiophen-2-yl-pyridinesTopoisomerase IISignificant inhibitory activity. nih.govSpecific catalytic inhibitor; non-intercalative DNA binding. nih.gov
Thiophene-2-carboxylatesTopoisomerase IIαSignificant inhibition from 50 µM. semanticscholar.orgInhibition of enzyme-mediated DNA relaxation. semanticscholar.org
Pyrazole-Thiophene HybridsDNA GyraseIC₅₀: 12.27–31.64 µM. nih.govacs.orgDual inhibitor. nih.govacs.org
Pyrazole-Thiophene HybridsDihydrofolate reductase (DHFR)IC₅₀: 0.52–2.67 µM. nih.govacs.orgDual inhibitor. nih.govacs.org

Characterization of Receptor Binding Affinities (In Vitro)

The interaction of compounds with cellular receptors is a cornerstone of pharmacology. While specific receptor binding data for this compound itself is not extensively documented in the reviewed literature, studies on structurally related pyridine (B92270) derivatives provide insight into the potential of this chemical class.

For instance, research into novel 6-substituted-2-pyridinylmethylamine derivatives led to the identification of potent and selective agonists for the 5-HT₁A serotonin (B10506) receptor. nih.gov These studies utilized radioligand binding assays to determine the affinity of the compounds for the receptor, expressed as pKi values (the negative logarithm of the inhibition constant, Ki). Several compounds demonstrated nanomolar affinity (pKi ≥ 8) for 5-HT₁A binding sites and were over 500-fold selective against α1-adrenergic and D2-dopaminergic receptors. nih.gov Such investigations demonstrate the utility of in vitro binding assays in characterizing the potency and selectivity of pyridine-based compounds, a strategy that could be applied to novel thiophene-pyridine structures.

Mechanistic Studies of Antioxidant and Radical Scavenging Properties (In Vitro)

Oxidative stress from free radicals is implicated in numerous diseases. The ability of a compound to neutralize these radicals is a key measure of its antioxidant potential. Various in vitro assays have been used to probe the radical scavenging mechanisms of thiophene-pyridine analogues.

Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. gavinpublishers.commdpi.com In these tests, the antioxidant compound donates a hydrogen atom or an electron to neutralize the stable radical, leading to a measurable color change. Studies on thiophene derivatives have demonstrated significant antioxidant activity. For example, a 3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one, a flavonoid analogue, showed potent scavenging of DPPH, superoxide, nitric oxide, and hydroxyl radicals, with IC₅₀ values in the low microgram per milliliter range. Another study on 3-amino thiophene-2-carboxamide derivatives reported significant inhibition in the ABTS assay, with one derivative showing 62.0% inhibition. The presence of hydroxyl and amino groups on the thiophene or an associated ring system is often correlated with enhanced antioxidant activity. nih.gov

Derivative ClassAssayKey In Vitro Findings (IC₅₀ / % Inhibition)
3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-oneDPPH Radical ScavengingIC₅₀: 6.89 µg/mL
3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-oneSuperoxide Radical ScavengingIC₅₀: 4.04 µg/mL
3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-oneNitric Oxide Radical ScavengingIC₅₀: 2.44 µg/mL
3-amino thiophene-2-carboxamide (7a)ABTS Radical Scavenging62.0% inhibition
Tetrahydrobenzo[b]thiophene derivativesDPPH Radical ScavengingPotent to moderate activity reported for various derivatives. nih.gov

Exploration of Antimicrobial Molecular Mechanisms (In Vitro)

The rise of multidrug-resistant (MDR) pathogens necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Thiophene-pyridine derivatives have emerged as a promising class in this area.

In vitro antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Numerous studies have reported the MIC values for thiophene-based heterocycles against a panel of clinically relevant bacteria and fungi. For example, pyrazole derivatives containing a thiophene-3-carboxylate exhibited potent activity against MDR pathogens, with MICs as low as 0.22-0.25 µg/mL. nih.gov

Mechanistic investigations have followed these activity screenings. As mentioned, some of these potent antimicrobial compounds function as dual inhibitors of bacterial DNA gyrase and DHFR. nih.govacs.org Other studies point towards different mechanisms; certain thiophene derivatives showed bactericidal effects against colistin-resistant Acinetobacter baumannii and E. coli, with investigations suggesting that they may function by disrupting the bacterial cell membrane and altering the outer membrane protein (OMP) profile. nih.gov

Derivative ClassTarget Organism(s)Key In Vitro Findings (MIC)Proposed Molecular Mechanism
Pyrazole-thiophene (7b)S. aureus, E. coli, C. albicans0.22 - 0.25 µg/mL nih.govDual inhibition of DNA gyrase and DHFR. nih.govacs.org
Pyrazolo-thiazolin-4-one (4a, 5a)E. coli, A. baumannii0.44 - 0.48 µg/mL nih.govInhibition of DNA gyrase and DHFR. nih.gov
Thiophene derivatives (4, 8)Colistin-Resistant A. baumannii & E. coliMIC₅₀: 8 - 32 mg/L nih.govBactericidal; potential disruption of cell membrane and OMPs. nih.gov
Spiro-indoline-oxadiazole (17)Clostridium difficile2 - 4 µg/mLHigh activity and selectivity; potential as an anticlostridial agent.

Applications in Materials Science and Catalysis Involving 2 Hydroxy 5 Thiophen 2 Yl Pyridine

Role in Organic Electronics and Optoelectronic Devices

The fusion of electron-deficient pyridine (B92270) and electron-rich thiophene (B33073) rings within the same molecular framework creates an intrinsic donor-acceptor (D-A) character. This electronic structure is fundamental to the design of materials for organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs). While direct studies on 2-Hydroxy-5-(thiophen-2-YL)pyridine are limited, extensive research on closely related thiophene-pyridine derivatives highlights the potential of this structural motif.

Thiophene-based D-A materials are central to developing next-generation flexible displays and solid-state lighting. uni.lu For instance, a donor-π-acceptor (D-π-A) compound, DMB-TT-TPA, which incorporates a thieno[3,2-b]thiophene (B52689) π-linker, has been synthesized for use as an emitter in OLEDs. beilstein-journals.orgnih.gov This material exhibits strong fluorescence, with quantum yields reaching 86% in solution and 41% in the solid state. beilstein-journals.orgnih.gov OLEDs fabricated using this compound as the emitter achieved a maximum external quantum efficiency (EQE) of 4.61%, demonstrating the viability of solution-processed devices. beilstein-journals.orgnih.gov

Further advancements have been made with multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters. By replacing the typical benzene (B151609) core with a five-membered thiophene ring, a novel emitter named Th-BN was developed. rsc.org This design modification enhances intramolecular charge transfer and spin-orbit coupling, leading to a remarkable EQE of 34.6% in a green-emitting OLED with reduced efficiency roll-off at high brightness. rsc.org Other derivatives, such as the sky-blue-emitting 2,4,6-tri(1-pyrenyl)pyridine (2,4,6-TPP), have been used to fabricate non-doped OLEDs with a maximum EQE of 6.0%. researchgate.net The inherent stability and amorphous film-forming capabilities of these pyrenylpyridines are crucial for device performance. researchgate.net Additionally, zinc complexes incorporating styrylquinoline derivatives have been shown to produce bright yellow electroluminescence, reaching up to 2595 cd/m², underscoring the broad applicability of these materials in tuning emission colors. mdpi.com

These examples collectively underscore the importance of the thiophene-pyridine core in developing efficient and stable materials for optoelectronic applications. The ability to form amorphous films, balance charge transport, and facilitate efficient exciton (B1674681) formation makes this class of compounds highly promising for the future of organic electronics. researchgate.net

Table 1: Performance of Thiophene-Pyridine Based Derivatives in OLEDs

Compound/DeviceEmission ColorMax. External Quantum Efficiency (EQE)Max. Brightness (cd/m²)Ref.
DMB-TT-TPA EmitterGreen (520 nm)4.61%752 beilstein-journals.org, nih.gov
Th-BN (MR-TADF Emitter)Green (512 nm)34.6%- rsc.org
2,4,6-TPP EmitterSky-Blue6.0%- researchgate.net
ZnStq_H (Zinc Complex)Yellow (590 nm)-~2595 mdpi.com

Application in Sensor Development and Chemodetection

The heteroatoms (N, S, O) and the conjugated π-system of this compound and its derivatives make them excellent candidates for chemosensors. nih.gov These features allow for selective coordination with metal ions, leading to detectable changes in their photophysical properties, such as fluorescence or color. nih.gov This response can be a "turn-on" or "turn-off" of fluorescence, known as the Chelation-Enhanced Fluorescence Effect (CHEF) or Chelation-Enhanced Quenching Effect (CHEQ), respectively. nih.gov

A comprehensive review of thiophene-based chemosensors highlights their cost-effectiveness and high sensitivity for detecting various cations. nih.gov A notable example is a 'Turn-on' fluorescent chemosensor derived from thiophene-2-carbohydrazide (B147627) and picolinaldehyde, which was specifically designed for the selective detection of Indium(III) ions (In³⁺), a technologically important but challenging metal to sense due to interference from other ions in its group. nih.gov

Other research has focused on developing pincer-type ligands for transition metal sensing. Two new azomethine-thiophene ligands were synthesized and showed the ability to form stable complexes with Nickel(II) and Palladium(II) ions, demonstrating their potential as chemosensors for these metals. researchgate.net Another sophisticated sensor, 2,6-bis((E)-2-(thiophen-2-yl)vinyl)-4-(5-isopropyl-3,8-dimethylazulen-1-yl)pyridine (L), was developed for detecting heavy metal ions. mdpi.com Chemically modified electrodes prepared from this ligand were capable of recognizing ions like cadmium, lead, copper, and mercury, with the best response observed for Lead(II) (Pb²⁺), achieving a low detection limit of 10⁻⁸ M. mdpi.com

Table 2: Performance of Thiophene-Pyridine Based Chemosensors

Sensor Compound/DerivativeAnalyte DetectedSensor TypeLimit of Detection (LOD)Ref.
(Z)-N′-(pyridine-2-ylmethylene)thiophene-2-carbohydrazideIn³⁺'Turn-on' Fluorescent- nih.gov
Azomethine-thiophene pincer ligandsNi²⁺, Pd²⁺Complexometric- researchgate.net
2,6-bis((E)-2-(thiophen-2-yl)vinyl)-4-(...)-pyridine (L)Pb²⁺Electrochemical (Anodic Stripping)10⁻⁸ M mdpi.com

Corrosion Inhibition Mechanisms and Performance

Derivatives containing pyridine and thiophene moieties are highly effective corrosion inhibitors for metals, particularly steel in acidic environments. Their efficacy stems from the presence of multiple adsorption centers: the nitrogen and sulfur heteroatoms with their lone pairs of electrons, the hydroxyl group, and the extensive π-electron systems of the aromatic rings. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium. nih.gov

The inhibition mechanism is typically a mixed-type, meaning the compounds suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov The adsorption process generally follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. mdpi.comnih.gov This adsorption is a combination of physical adsorption (electrostatic interactions) and chemical adsorption (coordination bond formation between the heteroatoms and the metal's d-orbitals).

Studies on various related compounds demonstrate exceptional performance. For example, novel pyridine-carbamides (MS30 & MS31) achieved inhibition efficiencies of 97.1% and 97.6% for carbon steel in 1M HCl. Similarly, a pyridine-based Schiff base, (E)-N-(5-bromopyridin-2-yl)-1-(4-ethylphenyl) methanimine (B1209239) (BPEPM), showed a maximum inhibition efficiency of 95.7% for iron in 0.5M HCl. researchgate.net Another inhibitor, 2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP), was found to be highly effective for mild steel, reaching an efficiency of 94.6% at a concentration of 0.5 mM. nih.gov The use of pyridine-2-thiol (B7724439) on brass in sulfuric acid also yielded high efficiencies of over 85%, with the adsorption mechanism identified as being predominantly chemisorption. mdpi.comnih.gov

Table 3: Corrosion Inhibition Performance of Related Pyridine and Thiophene Derivatives

Inhibitor CompoundMetalCorrosive MediumMax. Inhibition Efficiency (%)Adsorption IsothermRef.
Pyridine-carbamide (MS31)Carbon Steel1M HCl97.1Langmuir
(E)-N-(5-bromopyridin-2-yl)-1-(4-ethylphenyl) methanimine (BPEPM)Iron0.5M HCl95.7Langmuir researchgate.net
2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP)Mild Steel1.0 M HCl94.6Langmuir nih.gov
Pyridine-2-thiol (P2T)Brass0.5 M H₂SO₄>85Langmuir mdpi.com, nih.gov

Contribution to Homogeneous and Heterogeneous Catalysis

The this compound scaffold is also valuable in the field of catalysis, primarily serving as a versatile ligand that can coordinate with transition metals to form active catalysts. The 2-hydroxypyridine (B17775) moiety, in particular, is known to be effective in promoting catalytic reactions.

Research has shown that 2-hydroxypyridine-based ligands, when complexed with palladium, can act as efficient pre-catalysts for α-alkylation of ketones with alcohols. lu.se This process, known as hydrogen borrowing chemistry, is an environmentally friendly method for forming C-C bonds, as water is the only byproduct. lu.se The reaction proceeds through a tandem sequence of dehydrogenation of the alcohol, an aldol (B89426) condensation, and subsequent hydrogenation, where the 2-hydroxypyridine ligand plays a crucial role in facilitating both the hydrogenation and dehydrogenation steps. lu.se

The broader utility of the thienyl-pyridine structure as a ligand is demonstrated by related compounds. For example, 5-Methyl-2-(3-thienyl)pyridine, a close analogue, serves as a ligand in Iridium-catalyzed C(sp²)-H and C(sp³)-H borylation reactions. sigmaaldrich.com This highlights the ability of the thienyl-pyridine framework to support catalytic cycles involving different metals and reaction types. While the compound itself may not be the catalyst, its incorporation as a ligand is critical for the activity, selectivity, and stability of the resulting metal complex. lu.se

Structure Property Relationship Studies of 2 Hydroxy 5 Thiophen 2 Yl Pyridine Analogues

Correlation of Molecular Structure with Spectroscopic Signatures

The spectroscopic signature of a molecule is a direct reflection of its structural and electronic makeup. For 2-Hydroxy-5-(thiophen-2-YL)pyridine analogues, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), provide a comprehensive picture of their identity and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound analogues are characterized by distinct signals corresponding to the protons and carbons of the pyridine (B92270) and thiophene (B33073) rings. The chemical shifts of the pyridine protons are typically observed in the downfield region due to the electron-withdrawing nature of the nitrogen atom. For instance, in related 2-substituted pyridines, the proton at the C6 position appears at a lower field compared to other pyridine protons. Similarly, the thiophene protons exhibit characteristic chemical shifts influenced by the sulfur atom and the position of substitution. The hydroxy group on the pyridine ring introduces additional complexity, with its proton signal being sensitive to solvent and concentration.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The C=N and C=C stretching vibrations of the pyridine ring are anticipated to appear in the 1600-1400 cm⁻¹ region. The thiophene ring would contribute to C-H stretching vibrations above 3000 cm⁻¹ and characteristic C-S stretching vibrations at lower wavenumbers.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectra of these compounds are governed by π→π* and n→π* electronic transitions within the conjugated system formed by the pyridine and thiophene rings. Analogous compounds, such as those with a terpyridine-thiophene system, have been shown to absorb around 320 nm. The position and intensity of the absorption maxima are sensitive to the nature and position of substituents on either ring.

Mass Spectrometry (MS): Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of this compound analogues. The molecular ion peak (M⁺) confirms the molecular weight of the compound. For a related compound, this compound-3-carboxylic acid, the predicted monoisotopic mass is 221.01466 Da. uni.lu Fragmentation patterns can reveal the stable structural units within the molecule.

Interactive Data Table: Spectroscopic Data of Related Compounds

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)UV-Vis (λmax, nm)Mass Spec (m/z)
2-(5-Ethynylthiophen-2-yl)pyridine (B1339205) Pyridine: 8.60-8.70 (d, 1H), 7.70-7.80 (t, 1H), 7.30-7.40 (m, 2H); Thiophene: 7.20-7.30 (d, 1H), 6.90-7.00 (d, 1H); Ethynyl (B1212043): 3.10-3.20 (s, 1H) Pyridine: 150.2, 136.4, 123.7, 121.5; Thiophene: 140.1, 128.3, 125.6; Ethynyl: 83.5, 77.2 C≡C stretch: 2115; Aromatic C-H: 3070; Pyridine C=N: 1590; Thiophene C-S: 700 320 185 (M⁺)
2-Hydroxypyridine (B17775) 7.48, 7.42, 6.59, 6.30 chemicalbook.com---95.10 (M⁺) nih.gov
2-(Thiophen-3-yl)pyridine ----161.22 (M⁺)

Influence of Substituent Effects on Electronic and Photophysical Properties

The electronic and photophysical properties of this compound analogues can be finely tuned by the introduction of various substituents on the aromatic rings. These substituents can exert their influence through inductive and resonance effects, altering the energy levels of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the photophysical behavior. chemicalbook.com

The introduction of electron-donating groups (EDGs), such as alkyl or alkoxy groups, on either the pyridine or thiophene ring is expected to raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap. This would result in a red-shift (bathochromic shift) in the UV-Vis absorption and emission spectra. Conversely, the introduction of electron-withdrawing groups (EWGs), such as nitro or cyano groups, would lower the energy of the LUMO, also causing a red-shift in the spectra. The strategic placement of EDGs and EWGs can create "push-pull" systems, which often exhibit enhanced intramolecular charge transfer (ICT) characteristics, leading to interesting photophysical phenomena like large Stokes shifts and solvatochromism. researchgate.net

For instance, studies on related thiophene-based 2-arylpyridines have shown that substituting the pyridine ring at the 4-position with π-conjugated electron-rich and electron-poor thiophene-based fragments allows for the tuning of optical and energetic properties over a broad range. researchgate.net This principle can be directly applied to the this compound scaffold to design molecules with specific absorption and emission properties for applications in materials science and optoelectronics.

Structure-Reactivity Correlations in Chemical Transformations

The reactivity of this compound analogues is dictated by the inherent electronic properties of the pyridine and thiophene rings, which can be further modulated by substituents. The pyridine ring, being electron-deficient, is generally resistant to electrophilic substitution but is susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. The presence of the hydroxyl group at the 2-position, which exists in tautomeric equilibrium with its pyridone form, further influences the reactivity of the pyridine ring.

The thiophene ring, on the other hand, is an electron-rich aromatic system and readily undergoes electrophilic substitution reactions, such as halogenation and nitration. The position of substitution on the thiophene ring is directed by the existing substituent. In the case of 5-(thiophen-2-yl) substitution, the pyridine ring acts as a deactivating group, yet electrophilic attack is still expected to occur preferentially at the C5 position of the thiophene ring.

The reactivity of the entire molecule can be correlated with the electronic nature of any additional substituents. Electron-donating groups on the thiophene ring would enhance its reactivity towards electrophiles, while electron-withdrawing groups would decrease it. Conversely, electron-withdrawing groups on the pyridine ring would increase its susceptibility to nucleophilic attack. These structure-reactivity correlations are crucial for the rational design of synthetic routes to more complex derivatives. For example, the ethynyl group in 2-(5-ethynylthiophen-2-yl)pyridine enables further functionalization through reactions like Sonogashira coupling.

Conformational Flexibility and its Impact on Intermolecular Interactions

The this compound system possesses conformational flexibility arising from the rotation around the single bond connecting the pyridine and thiophene rings. The dihedral angle between the planes of the two rings is a key determinant of the extent of π-conjugation between them. A more planar conformation allows for better overlap of the π-orbitals, leading to a more extended conjugated system, which in turn affects the electronic and photophysical properties.

Studies on similar bi-aromatic systems have shown that the dihedral angle is influenced by steric hindrance from substituents adjacent to the inter-ring bond. For example, in (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide, the mean planes of the thiophene ring system make varying dihedral angles with the attached phenyl rings. nih.gov

This conformational flexibility plays a crucial role in determining the nature and strength of intermolecular interactions in the solid state. The presence of the hydroxyl group and the nitrogen atom in the pyridine ring makes these molecules capable of forming strong hydrogen bonds. The planar aromatic surfaces of the pyridine and thiophene rings can also participate in π-π stacking interactions. The specific conformation adopted by the molecule will dictate the efficiency of these interactions, thereby influencing the crystal packing and the macroscopic properties of the material. For instance, intermolecular hydrogen bonding involving N-H···N and N-H···O interactions has been observed to create two-dimensional supramolecular networks in related structures. rsc.org

Conclusion and Future Research Perspectives

Summary of Key Academic Discoveries and Contributions

The exploration of 2-Hydroxy-5-(thiophen-2-yl)pyridine and its derivatives has yielded significant academic discoveries, primarily centered on their versatile synthesis and diverse biological activities. A key contribution has been the development of various synthetic methodologies that utilize this scaffold as a building block for more complex heterocyclic compounds. For instance, its structure is amenable to functionalization through reactions like coupling, oxidation, reduction, and electrophilic substitution, allowing for the creation of a wide array of derivatives.

In the realm of medicinal chemistry, derivatives of this compound have demonstrated potential as anti-inflammatory agents, with some showing activity against tumor necrosis factor-alpha (TNF-α). Furthermore, research has pointed towards their potential as anticancer agents, with some derivatives exhibiting inhibitory effects on cancer cell proliferation. nih.govimpactfactor.org The antimicrobial properties of thiophene (B33073) derivatives, including those structurally related to this compound, have also been a significant area of investigation, with studies showing activity against various bacterial and fungal strains. nih.gov

Identification of Unexplored Research Avenues and Methodological Challenges

Despite the progress made, several research avenues concerning this compound remain largely unexplored. The full spectrum of its biological activities is yet to be elucidated. While initial studies have shown promise in areas like anti-inflammatory and anticancer research, a comprehensive screening against a wider range of biological targets is warranted. The precise mechanisms of action for its observed biological effects are often not fully understood, presenting a significant area for future investigation.

Methodological challenges primarily lie in the synthesis of specific derivatives with high regioselectivity and stereoselectivity. While general synthetic routes are established, the development of more efficient and environmentally friendly catalytic systems for the synthesis of 2-thiophenecarboxylic acids and their derivatives is an ongoing challenge. semanticscholar.org Additionally, obtaining high-quality crystals suitable for X-ray crystallographic analysis to definitively determine the three-dimensional structure of various derivatives can be a hurdle, limiting detailed structure-activity relationship (SAR) studies.

Potential for Advanced Synthetic Routes and Novel Derivatizations

The core structure of this compound offers substantial potential for the development of advanced synthetic routes and novel derivatizations. Future research could focus on the use of modern synthetic techniques such as flow chemistry and microwave-assisted synthesis to improve reaction efficiency, reduce reaction times, and enhance product yields. The development of novel catalysts, including nanocatalysts and biocatalysts, could also open up new pathways for the synthesis of derivatives that are currently difficult to access. nih.gov

Novel derivatizations could explore the introduction of a wider variety of functional groups onto both the pyridine (B92270) and thiophene rings. For example, the incorporation of fluorine atoms or other halogen-containing moieties could significantly alter the electronic properties and biological activities of the molecule. Furthermore, the synthesis of oligomeric and polymeric materials incorporating the this compound unit could lead to the development of new functional materials with interesting optical or electronic properties.

Emerging Directions in Interdisciplinary Research Applications

The unique combination of a pyridine and a thiophene ring in this compound opens up emerging directions for interdisciplinary research. In materials science, the compound and its derivatives could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), leveraging the electronic properties of the thiophene moiety. nih.gov

In the field of computational chemistry and drug design, the scaffold of this compound serves as an excellent candidate for in silico studies. nih.gov Molecular modeling, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can be employed to predict the biological activities of novel derivatives and to guide the design of more potent and selective therapeutic agents. nih.govnih.gov The interplay between experimental synthesis, biological evaluation, and computational modeling will be crucial in unlocking the full potential of this versatile chemical entity.

Q & A

Q. Q1. What are the recommended synthetic routes for 2-Hydroxy-5-(thiophen-2-yl)pyridine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridine derivatives and thiophene boronic acids. Key parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .
  • Solvent system : Use toluene/ethanol (3:1) with aqueous Na₂CO₃ to maintain pH > 9.0 for deprotonation .
  • Temperature : 80–100°C under inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .
    Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity. Monitor reaction progress via TLC (Rf ≈ 0.4 in EtOAc/hexane 1:1).

Q. Q2. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve bond lengths/angles (e.g., C–S bond in thiophene: ~1.70–1.72 Å; pyridine ring planarity) .
  • NMR spectroscopy : Confirm regiochemistry via ¹H NMR (e.g., singlet for hydroxyl proton at δ 12.1–12.5 ppm; thiophene protons as doublets at δ 7.2–7.5 ppm) .
  • FT-IR : Identify O–H stretching (3200–3400 cm⁻¹) and aromatic C=C/C–N vibrations (1450–1600 cm⁻¹) .

Advanced Research Questions

Q. Q3. What are the applications of this compound in coordination chemistry, and how does its structure influence metal-binding behavior?

Methodological Answer: The compound acts as a bidentate ligand, coordinating via the pyridine N and hydroxyl O atoms. Key findings:

  • Metal complexes : Forms stable complexes with Cu(II) and Fe(III), confirmed by EPR and magnetic susceptibility data (e.g., μeff ~1.73 BM for Cu(II)) .
  • Structural influence : The thiophene moiety enhances π-backbonding in transition metal complexes, increasing catalytic activity in oxidation reactions .
  • Spectroscopic validation : UV-Vis spectra show ligand-to-metal charge transfer (LMCT) bands at 450–500 nm .

Q. Q4. How can computational methods predict the electronic properties of this compound, and what contradictions arise between theoretical and experimental data?

Methodological Answer:

  • DFT calculations : Optimize geometry using B3LYP/6-311+G(d,p) to predict HOMO-LUMO gaps (~3.5 eV) and electrostatic potential maps .
  • Contradictions : Experimental X-ray bond lengths (e.g., C–O: 1.36 Å) may differ from DFT predictions (1.32 Å) due to crystal packing effects .
  • Mitigation : Use dispersion-corrected functionals (e.g., ωB97XD) to improve agreement with crystallographic data .

Q. Q5. What protocols ensure safe handling of this compound in laboratory settings?

Methodological Answer:

  • Exposure control : Use fume hoods, nitrile gloves, and PPE to avoid skin/eye irritation (GHS Category 2A) .
  • Spill management : Absorb with inert material (e.g., vermiculite), neutralize with 10% acetic acid, and dispose as hazardous waste .
  • Storage : Keep in amber glass under N₂ at 4°C to prevent degradation .

Q. Q6. How can researchers resolve discrepancies in spectral data during mechanistic studies of reactions involving this compound?

Methodological Answer:

  • Case example : If unexpected byproducts arise in Suzuki coupling, use LC-MS to identify intermediates (e.g., deboronation products).
  • Cross-validation : Compare experimental ¹³C NMR shifts with computed values (e.g., GIAO method) to assign ambiguous peaks .
  • In situ monitoring : Employ ReactIR to track real-time reaction pathways and detect side reactions .

Specialized Methodological Considerations

Q. Q7. What strategies optimize the compound’s solubility for biological assays without altering its reactivity?

Methodological Answer:

  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Derivatization : Introduce sulfonate groups at the pyridine C3 position; confirm via ¹H NMR (downfield shift of C3 proton) .

Q. Q8. How does the thiophene substituent influence the compound’s photophysical properties?

Methodological Answer:

  • UV-Vis analysis : Thiophene conjugation extends absorption maxima to ~310 nm (ε ~12,000 M⁻¹cm⁻¹) .
  • Fluorescence quenching : The sulfur atom promotes intersystem crossing, reducing quantum yield (Φ < 0.1) compared to phenyl analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.